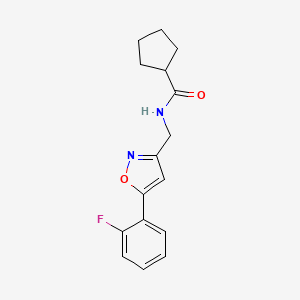

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c17-14-8-4-3-7-13(14)15-9-12(19-21-15)10-18-16(20)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGNCLALPVANGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a precursor such as a hydroximoyl chloride.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.

Attachment of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the isoxazole derivative with cyclopentanecarboxylic acid or its activated ester form, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the isoxazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and fluorophenyl group are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pharmacological Analogs ( and )

Compounds listed in Pharmacopeial Forum (2017) share amide backbones but differ in substituents and scaffolds:

Comparison with Target Compound :

Agrochemical Carboxamides ()

Pesticide-related carboxamides in the Pesticide Chemicals Glossary (2001) highlight structural influences on bioactivity:

| Compound Name | Structure | Use |

|---|---|---|

| Cyprofuram | Cyclopropanecarboxamide with tetrahydrofuran and chlorophenyl groups | Fungicide |

| Flutolanil | Benzamide with trifluoromethyl and methoxy groups | Rice blast control |

Key Differences :

- Ring Size : The target compound’s cyclopentane (5-membered) ring may offer reduced steric strain compared to cyprofuram’s cyclopropane (3-membered), improving stability under environmental stress .

- Halogen Effects : The 2-fluorophenyl group in the target compound could enhance lipid solubility and membrane penetration compared to cyprofuram’s chlorophenyl group.

Research Implications and Limitations

- Data Gaps: No direct activity data or crystal structures (e.g., via SHELX-refined models ) are available for the compound, limiting mechanistic conclusions.

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.31 g/mol

- CAS Number : 1020056-22-7

Research indicates that this compound may exert its biological effects through multiple pathways, primarily involving modulation of neurotransmitter systems. It has been suggested that the isoxazole moiety plays a crucial role in interacting with specific receptors or enzymes, potentially influencing pathways related to neuroprotection and anti-inflammatory responses.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. This property is critical in mitigating oxidative stress associated with various neurodegenerative diseases.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Experimental models indicate that it reduces the production of pro-inflammatory cytokines, thereby demonstrating potential in treating inflammatory disorders.

Study 1: Neuroprotection in Animal Models

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in rodent models of oxidative stress. The results indicated a significant reduction in neuronal cell death, with an IC value of approximately 10 µM for neuroprotection against hydrogen peroxide-induced damage .

Study 2: Inhibition of Pro-inflammatory Cytokines

Another research effort focused on the anti-inflammatory effects of this compound. In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels by over 50% at concentrations as low as 5 µM, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 1020056-22-7 |

| Antioxidant IC | 10 µM |

| Cytokine Reduction (TNF-alpha) | >50% at 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.